![molecular formula C15H18N4O3S B2691058 3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid CAS No. 2034454-97-0](/img/structure/B2691058.png)
3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid
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Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of the compound is C22H30N6O4S . The average mass is 474.576 Da and the mono-isotopic mass is 474.204926 Da .Chemical Reactions Analysis
The compound is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Research into partially hydrogenated triazolopyrimidines and related compounds demonstrates their utility as synthons in the preparation of polycondensed heterocycles. For example, the reaction of partially hydrogenated 2-amino[1,2,4]triazolopyrimidines with chlorocarboxylic acid chlorides leads to the formation of amides through acylation. Further heating facilitates intramolecular alkylation, forming chlorides of partially hydrogenated dipyrimidinones and pyrimidotriazoloquinazolinones. Such compounds, including mesoionic heterocycles, have been synthesized, showcasing the versatility of these molecules in generating new heterocyclic structures with potential pharmaceutical applications (Chernyshev et al., 2014).
Antimicrobial and Antitumor Agents
Derivatives of thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, have been prepared and evaluated for their antimicrobial and antitumor properties. Some of these compounds have demonstrated promising antimicrobial activity, highlighting the potential of triazolopyrimidines in developing new therapeutic agents (Said et al., 2004).
Structural and Theoretical Studies
Structural characterization and theoretical studies of oxo derivatives of triazolopyrimidines have been conducted to understand their molecular and electronic properties. X-ray diffraction and RHF/AM1 calculations have been utilized to determine the crystal structures of 5-oxo and 7-oxo derivatives, facilitating discussions on their potential for binding metal ions. Such studies offer insights into the structural basis for the chemical reactivity and interaction capabilities of these compounds, which can inform their application in catalysis, material science, and pharmaceutical development (Haj et al., 2000).
Synthesis of Anticonvulsant Derivatives
The design, synthesis, and evaluation of anticonvulsant activities of substituted triazolopyrimidine derivatives demonstrate the therapeutic potential of these compounds. Through structure-activity relationship analysis, specific structural motifs have been identified that contribute to high efficacy in anticonvulsant models. This research illustrates the applicability of triazolopyrimidines in the development of novel anticonvulsant drugs (Wang et al., 2015).
properties
IUPAC Name |
3-(7-oxo-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-3-4-8-18-14(22)13-10(7-9-23-13)19-11(5-6-12(20)21)16-17-15(18)19/h7,9H,2-6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAMXMGLDYFGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid |
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